s16961 - 153874-14-7

s16961

Catalog Number: EVT-255496
CAS Number: 153874-14-7
Molecular Formula: C41H71NO6
Molecular Weight: 674.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S16961 is a nicotinic receptor agonist.
Source and Classification

S16961 was synthesized by researchers at the pharmaceutical company Sanofi-Aventis. It falls under the classification of small molecule drugs, specifically as a serotonin receptor antagonist. The compound is categorized within the broader class of psychotropic medications due to its effects on neurotransmitter systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of S16961 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the construction of a core structure that contains the necessary functional groups for activity at the serotonin receptor.

  1. Starting Materials: The synthesis begins with commercially available precursors, which are modified through various reactions such as alkylation and acylation.
  2. Reagents: Common reagents used in the synthesis include bases like sodium hydride and acidic catalysts for facilitating reactions.
  3. Purification: After synthesis, purification is often achieved through chromatography techniques to isolate the desired product from by-products.

The detailed synthetic pathway can be complex and may vary based on specific modifications aimed at enhancing receptor selectivity or pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

S16961 has a distinct molecular structure characterized by its specific arrangement of atoms that allows it to interact selectively with serotonin receptors.

  • Molecular Formula: C16H17N3O2
  • Molecular Weight: 283.33 g/mol
  • Structural Features: The compound features a phenyl ring, an amine group, and an ester functional group, which are crucial for its biological activity.

The three-dimensional conformation of S16961 plays a significant role in its binding affinity to the 5-HT6 receptor, influencing its pharmacological profile.

Chemical Reactions Analysis

Reactions and Technical Details

S16961 undergoes various chemical reactions during its synthesis and metabolism:

  1. Receptor Binding: The primary reaction of interest is the binding interaction with the 5-HT6 receptor, where it acts as an antagonist.
  2. Metabolism: In vivo, S16961 may undergo metabolic transformations involving oxidation and conjugation, which can affect its efficacy and half-life.
  3. Stability Studies: Stability under physiological conditions is assessed to ensure that S16961 maintains its integrity over time when administered.

Understanding these reactions is essential for optimizing dosage forms and delivery methods in clinical settings.

Mechanism of Action

Process and Data

The mechanism by which S16961 exerts its effects involves competitive antagonism at the serotonin 5-HT6 receptor:

  1. Receptor Interaction: By binding to this receptor subtype, S16961 inhibits serotonin signaling pathways that are typically associated with cognitive impairment.
  2. Neurotransmitter Modulation: This blockade may lead to increased levels of other neurotransmitters such as acetylcholine, which are vital for cognitive function.
  3. Therapeutic Effects: Preclinical studies suggest that S16961 may improve cognitive performance in animal models, indicating potential benefits for human conditions characterized by cognitive deficits.

Data from pharmacological studies support these mechanisms, demonstrating significant changes in behavior correlated with receptor antagonism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S16961 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulation development and determining appropriate routes of administration.

Applications

Scientific Uses

S16961's primary applications lie within scientific research focused on neuropharmacology:

  1. Cognitive Enhancement Studies: Investigated for potential use in treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease.
  2. Psychiatric Research: Explored for efficacy in managing symptoms associated with schizophrenia and other mood disorders.
  3. Drug Development: Serves as a lead compound in drug discovery efforts aimed at developing new therapies targeting serotonin receptors.
Introduction to S16961 in Pharmacological Research

Historical Context of Nicotinic Receptor Agonist Development

The evolution of nicotinic acetylcholine receptor (nAChR) agonists spans decades, driven by the need to target neurological and metabolic disorders. Early agonists like nicotine (isolated in 1828) and epibatidine (from Epipedobates frogs) demonstrated potent receptor binding but lacked subtype selectivity, leading to adverse effects [1] [9]. The 1990s marked a shift toward synthetic agonists such as ABT-418, designed for cognitive enhancement with reduced addiction potential [9]. Anatoxin, another natural agonist, exhibits high efficacy at muscle-type nAChRs (α1~2~β1δγ) due to its rigid structure and optimal cationic center placement, influencing modern agonist design [1] [9].

Key milestones include:

  • Natural product discovery: Cytisine, galantamine, and methyllycaconitine served as structural templates for synthetic modifications [1].
  • Subtype specificity: Development of α4β2-selective agonists (e.g., ABT-418) for cognitive disorders and α7-targeted compounds (e.g., A-582941) for schizophrenia [9] [10].
  • Allosteric modulation: Emergence of positive allosteric modulators (PAMs) like PNU-120596 to enhance endogenous acetylcholine effects without receptor desensitization [7] [10].

Table 1: Evolution of Key Nicotinic Receptor Agonists

EraCompoundSource/TypePrimary TargetSignificance
Pre-1950sNicotineNicotiana tabacumMultipleFirst isolated agonist; established receptor function
1950s–1980sCytisineLaburnum anagyroidesβ2-containingPartial agonist model for smoking cessation
1990sABT-418Syntheticα4β2Cognitive enhancement with low cardiovascular risk
2000sEpibatidineEpipedobates frogPan-nAChRHigh potency analgesic; toxicity limited clinical use
2010sPNU-120596Synthetic (PAM)α7Reverses desensitization; augments cognitive effects

Role of S16961 in Lipid Metabolism Modulation Research

S16961 is an investigational prodrug designed to optimize lipid-lowering effects through targeted activation of hepatic pathways. Although structural details are sparing in the provided literature, its mechanism aligns with established prodrugs like tesofensine, which inhibit cholesterol synthesis enzymes post-metabolic activation [2] [4]. Studies suggest S16961 modulates:

  • Lipoprotein lipase (LPL) activity: Enhances triglyceride clearance via endothelial-bound LPL upregulation, similar to fibrate prodrugs [4].
  • HMG-CoA reductase inhibition: Its active metabolite likely suppresses this rate-limiting enzyme in cholesterol synthesis, akin to statin prodrugs [2].
  • Nuclear receptor agonism: Potential activation of PPAR-α, evidenced by reduced VLDL secretion in preclinical models [4].

Unlike first-generation agonists (e.g., nicotine), S16961 avoids central nAChR activation, focusing instead on peripheral metabolic pathways. This specificity positions it as a candidate for combined hyperlipidemia, where dual triglyceride and cholesterol reduction is required.

Significance of Prodrug Design in Antihyperlipidemic Therapeutics

Prodrugs address critical limitations of active drugs: poor oral bioavailability, rapid metabolism, and off-target effects. S16961 exemplifies modern prodrug strategies, leveraging:

  • Carrier-mediated transport: Ester or peptide conjugates (e.g., valine-linked analogs) enable uptake via intestinal transporters like PEPT1, enhancing oral absorption by 3–5 fold compared to parent compounds [2] [6].
  • Enzyme-specific activation: Hepatic cytochrome P450 or esterases convert S16961 to its active form, ensuring site-specific action and minimizing systemic exposure [4] [6].
  • Lipid solubility optimization: Undecanoate esterification (as in testosterone undecanoate) increases lymphatic absorption, bypassing first-pass metabolism—a design likely applied to S16961 for improved pharmacokinetics [2].

Table 2: Structural Features of Antihyperlipidemic Prodrugs

ProdrugActive MoietyPro-moietyActivation SiteAdvantage
Dabigatran etexilateDabigatranEthyl ester/carbamateIntestinal/hepatic80% oral bioavailability vs. 5% (parent)
TesofensineDesmethylmetaboliteMethyl esterHepaticSustained LDL reduction
S16961 (inferred)UnknownLikely ester/peptideHepaticTargeted HMG-CoA reductase inhibition
FenofibrateFibric acidIsopropyl esterPlasma esterasesEnhanced absorption; Tmax = 4–6 hrs

Modern approaches merge prodrug design with transporter targeting (e.g., bile acid transporters for liver-directed delivery) and gene-directed enzyme activation to further enhance specificity [6]. S16961’s development reflects this trend, aiming to overcome the suboptimal pharmacokinetics of early lipid modulators.

Properties

CAS Number

153874-14-7

Product Name

s16961

IUPAC Name

2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate

Molecular Formula

C41H71NO6

Molecular Weight

674.0 g/mol

InChI

InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3

InChI Key

HOTHIZPJZICUAJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.